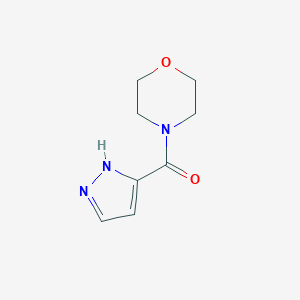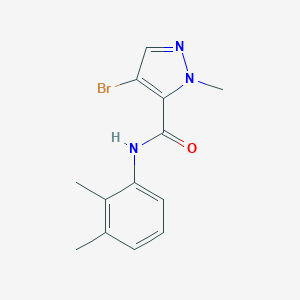![molecular formula C22H17ClN2O3 B214363 1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B214363.png)
1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chlorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the indole nucleus, which can be derived from commercially available starting materials.
Formation of the Indole Core: The indole core is typically synthesized through a Fischer indole synthesis or a similar method.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction.
Hydroxylation and Oxidation: The hydroxyl group is introduced through a hydroxylation reaction, followed by oxidation to form the ketone group.
Final Assembly: The final step involves the coupling of the pyridinyl group to the indole core, completing the synthesis of the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the indole ring to a dihydroindole.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a drug candidate.
Chemical Biology: The compound serves as a tool in chemical biology to study the interactions between small molecules and biological targets.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various physiological roles.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H17ClN2O3 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)indol-2-one |
InChI |
InChI=1S/C22H17ClN2O3/c23-18-7-3-1-5-16(18)14-25-19-8-4-2-6-17(19)22(28,21(25)27)13-20(26)15-9-11-24-12-10-15/h1-12,28H,13-14H2 |
InChI Key |
UWSQTRCCLAUKDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-FLUOROPHENYL)(5-HYDROXY-2-METHYL-1H-IMIDAZOL-4-YL)METHYL]PROPANEDINITRILE](/img/structure/B214286.png)
![6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B214289.png)
![1-butyl-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214295.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214296.png)
![1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214297.png)
![1-butyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214298.png)
![1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214299.png)
![1-butyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214300.png)
![1-butyl-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214301.png)
![1-butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214303.png)
![1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214304.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214307.png)
